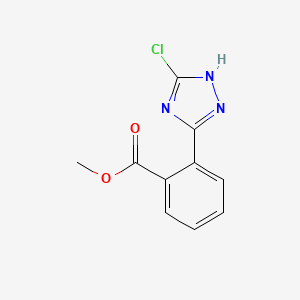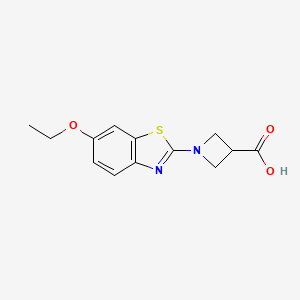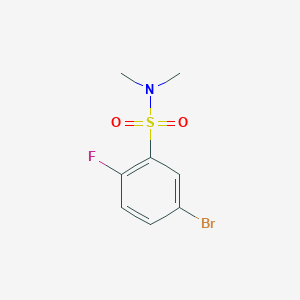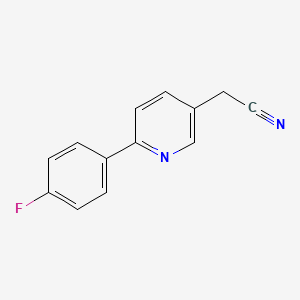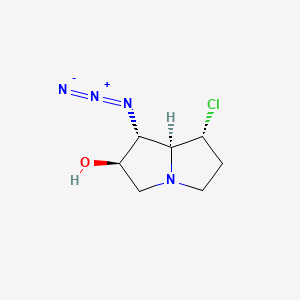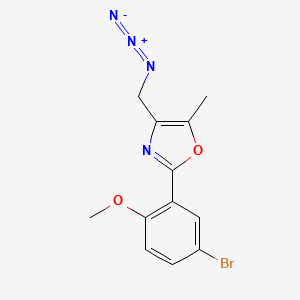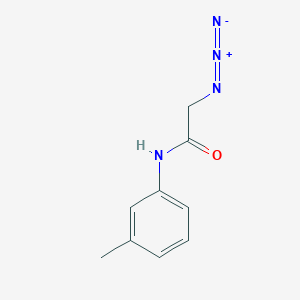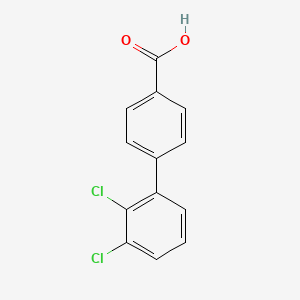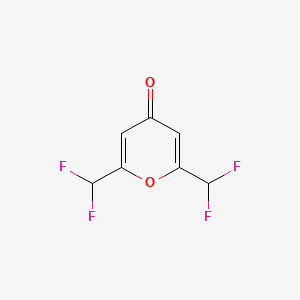
2,6-Bis(difluoromethyl)pyran-4-one
描述
2,6-Bis(difluoromethyl)pyran-4-one is a heterocyclic organic compound characterized by a pyran ring with two difluoromethyl groups attached to it.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(difluoromethyl)pyran-4-one typically involves the dehydration of bis-polyfluoroalkyl-containing 1,3,5-triketones. Various dehydrating agents can be employed, including sulfuric acid, polyphosphoric acid, methanolic hydrochloric acid, phosphorus pentoxide, and trimethylsilyl phosphate . The optimal conditions for dehydration are crucial to ensure the complete conversion of the triketones to the desired pyran-4-one structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, selecting appropriate solvents, and ensuring efficient purification processes to achieve high yields and purity.
化学反应分析
Types of Reactions
2,6-Bis(difluoromethyl)pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the difluoromethyl groups or the pyran ring.
Substitution: The difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can introduce various functional groups into the pyran ring.
科学研究应用
2,6-Bis(difluoromethyl)pyran-4-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other fluorinated heterocyclic compounds, which are valuable in various chemical research areas.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Its potential medicinal properties are being explored for developing new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-Bis(difluoromethyl)pyran-4-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyran ring structure also contributes to its overall chemical behavior, affecting how it interacts with enzymes, receptors, and other biological molecules .
相似化合物的比较
Similar Compounds
2,6-Bis(polyfluoroalkyl)-4H-pyran-4-ones: These compounds have similar structures but with different polyfluoroalkyl groups attached to the pyran ring.
Difluoromethylated Pyridones: These compounds share the difluoromethyl groups but have a pyridone ring instead of a pyran ring.
Uniqueness
2,6-Bis(difluoromethyl)pyran-4-one is unique due to its specific combination of a pyran ring and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
IUPAC Name |
2,6-bis(difluoromethyl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2/c8-6(9)4-1-3(12)2-5(13-4)7(10)11/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIYIIBQPCMSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681084 | |
| Record name | 2,6-Bis(difluoromethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847947-32-4 | |
| Record name | 2,6-Bis(difluoromethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)
![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)
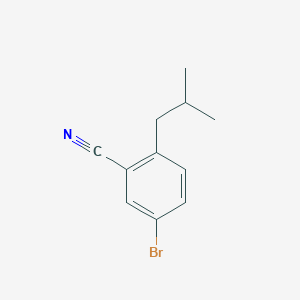
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)
